(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is an enantiopure, heavily halogenated β-amino acid building block utilized in advanced peptidomimetic synthesis and medicinal chemistry. Featuring a thiophene core substituted with two bromine atoms at the 4 and 5 positions, this compound serves as a highly lipophilic, bioisosteric alternative to standard β-phenylalanine derivatives. The pre-installed dibromo functionality provides orthogonal handles for transition-metal-catalyzed cross-coupling, while the electron-withdrawing nature of the halogens enhances the oxidative stability of the thiophene ring compared to unsubstituted analogs. For procurement teams and synthetic chemists, this building block enables the direct incorporation of a rigid, bulky pharmacophore into peptide sequences via standard coupling protocols, and it serves as a versatile scaffold for late-stage structural diversification without compromising the stereochemical integrity of the (3S) chiral center [1].
Substituting this specific compound with its unsubstituted analog, (3S)-3-amino-3-(thiophen-2-yl)propanoic acid, or its racemic counterpart reduces both synthetic efficiency and downstream performance. The unsubstituted thiophene ring is electron-rich and prone to electrophilic degradation during the harsh acidic cleavage steps of Solid-Phase Peptide Synthesis (SPPS), leading to lower crude purities. Furthermore, lacking the dibromo handles, generic thiophene analogs cannot undergo targeted, high-yield late-stage functionalization via Suzuki or Stille couplings, forcing reliance on low-yielding C-H activation strategies. Attempting to use the racemic mixture instead of the enantiopure (3S) form introduces severe process bottlenecks, generating complex diastereomeric mixtures during peptide elongation that require resource-intensive preparative chiral chromatography to resolve, ultimately increasing the cost and time required to isolate the final active pharmaceutical ingredient [1].
When incorporated into a growing peptide chain, the enantiopure (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid ensures stereospecific elongation, yielding >98% diastereomeric excess (de) of the target sequence. In contrast, utilizing the racemic baseline results in a roughly 1:1 mixture of diastereomers, reducing the theoretical yield of the desired (3S)-containing peptide to <50% and necessitating preparative chiral HPLC for isolation. The use of the enantiopure building block increases the isolated yield of the target peptide by over 35% while eliminating the solvent and time costs associated with chiral downstream processing [1].
| Evidence Dimension | Diastereomeric excess and isolated yield |
| Target Compound Data | >98% de, >85% isolated yield (no chiral chromatography required) |
| Comparator Or Baseline | Racemic mixture (<50% yield of target diastereomer, requires chiral HPLC) |
| Quantified Difference | >35% absolute increase in isolated yield; elimination of chiral resolution steps |
| Conditions | Standard SPPS coupling (e.g., HATU/DIPEA) followed by TFA cleavage |
Procuring the enantiopure building block directly reduces downstream purification costs and prevents catastrophic yield losses during complex peptidomimetic synthesis.
The presence of the 4,5-dibromo motif transforms this β-amino acid into a reactive scaffold for transition-metal catalysis. In comparative studies of late-stage diversification, the dibrominated target compound successfully undergoes double Suzuki-Miyaura cross-coupling with aryl boronic acids, achieving >75% yield of the bis-arylated product. The unsubstituted baseline, (3S)-3-amino-3-(thiophen-2-yl)propanoic acid, requires unselective C-H activation to achieve similar arylation, typically resulting in <30% yields and a complex mixture of mono- and bis-arylated byproducts [1].
| Evidence Dimension | Yield of bis-arylated derivative |
| Target Compound Data | >75% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | (3S)-3-amino-3-(thiophen-2-yl)propanoic acid (<30% yield via C-H activation) |
| Quantified Difference | >45% higher yield with deterministic regiocontrol |
| Conditions | Pd(PPh3)4, arylboronic acid, basic aqueous/organic solvent mixture |
The pre-installed bromines allow medicinal chemists to rapidly generate libraries of complex, sterically demanding analogs from a single procured intermediate.
Thiophene rings are susceptible to side reactions, such as alkylation or oxidation, during the global deprotection and resin cleavage steps of SPPS (typically 95% TFA with scavengers). The electron-withdrawing effect of the two bromine atoms deactivates the thiophene ring in (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, limiting degradation byproducts to <2%. In contrast, the electron-rich unsubstituted thiophene analog exhibits 15-20% degradation under identical cleavage conditions, reducing the crude purity of the synthesized peptide [1].
| Evidence Dimension | Degradation byproducts during acidic cleavage |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | Unsubstituted (3S)-3-amino-3-(thiophen-2-yl)propanoic acid (15-20% degradation) |
| Quantified Difference | 13-18% reduction in cleavage-induced degradation |
| Conditions | 95% TFA, 2.5% TIS, 2.5% H2O for 2 hours at room temperature |
Higher stability during standard peptide cleavage protocols ensures higher crude purities, minimizing the need for extensive reverse-phase HPLC purification.
For applications requiring cellular penetration, the lipophilicity of the amino acid side chain is a critical parameter. The 4,5-dibromothiophen-2-yl group provides an increase in lipophilicity compared to standard aromatic side chains. Calculated partition coefficient (cLogP) models indicate that substituting a standard β-phenylalanine residue with this dibrominated thiophene analog increases the side chain's lipophilic contribution by approximately +1.8 to +2.1 log units. This targeted increase in LogP is instrumental in optimizing the membrane permeability of otherwise hydrophilic peptide sequences [1].
| Evidence Dimension | Side chain contribution to calculated LogP (cLogP) |
| Target Compound Data | +1.8 to +2.1 log units relative to baseline |
| Comparator Or Baseline | β-phenylalanine side chain (phenyl group) |
| Quantified Difference | ~2.0 log unit increase in lipophilicity |
| Conditions | In silico cLogP calculation for the isolated side chain motif |
This compound provides a predictable, quantitative method for formulation scientists to increase the lipophilicity and potential bioavailability of peptide-based therapeutics.
The high lipophilicity and structural rigidity imparted by the 4,5-dibromothiophene side chain make this compound a highly targeted building block for synthesizing amphiphilic β-peptides. When incorporated into specific positions of a 14-helix, the bulky, hydrophobic dibromothiophene motif effectively inserts into bacterial lipid bilayers, enhancing the membrane-disrupting capabilities of the antimicrobial peptide while resisting proteolytic degradation [1].
In medicinal chemistry programs targeting protein-protein interactions, this compound serves as a central, functionalizable scaffold. After incorporating the β-amino acid into a macrocyclic or linear peptide backbone, the orthogonal 4,5-dibromo sites can be subjected to parallel Suzuki-Miyaura couplings. This allows researchers to rapidly synthesize and screen a diverse library of extended teraryl-like side chains from a single, stable precursor [2].
The incorporation of non-natural, sterically demanding β-amino acids is a proven strategy for increasing the half-life of peptide therapeutics. The exceptionally bulky 4,5-dibromothiophene moiety provides severe steric hindrance around the adjacent amide bonds, effectively blocking the active sites of common proteases. This makes the compound highly valuable for procuring and synthesizing metabolically stable analogs of endogenous peptide hormones [3].